The Core Mechanism of Ethionamide Sulfoxide in Mycobacterium tuberculosis: A Technical Guide
The Core Mechanism of Ethionamide Sulfoxide in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethionamide (B1671405) (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, ETH requires activation within Mycobacterium tuberculosis (Mtb) to exert its bactericidal effects. The active metabolite, ethionamide sulfoxide (B87167) (ETH-SO), is a key intermediate in the pathway leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This technical guide provides an in-depth exploration of the mechanism of action of ethionamide sulfoxide, detailing its generation, molecular target, and the pathways governing its activity. This document also outlines key experimental protocols and quantitative data relevant to the study of ethionamide's efficacy and resistance mechanisms.
The Activation Pathway of Ethionamide
Ethionamide is bioactivated by the flavin-dependent monooxygenase EthA, encoded by the ethA (Rv3854c) gene.[1][2] This activation is a critical step and is tightly regulated by the transcriptional repressor EthR (Rv3855).[1][3] Overexpression of EthR leads to the downregulation of EthA and subsequent resistance to ethionamide.[4]
The activation process begins with the S-oxidation of the thioamide group of ethionamide by EthA, an NADPH- and O2-dependent enzyme, to form ethionamide sulfoxide.[4][5] It is proposed that ethionamide sulfoxide is then further oxidized, leading to the formation of a reactive species that ultimately reacts with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor to form a covalent ETH-NAD adduct.[1][2]
The Molecular Target: InhA
The primary target of the activated form of ethionamide is the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid biosynthesis.[6] The ETH-NAD adduct acts as a slow, tight-binding inhibitor of InhA.[7] By binding to InhA, the ETH-NAD adduct blocks its enzymatic activity, leading to the depletion of mycolic acids. This disruption of the cell wall integrity ultimately results in bacterial cell death.[2][6]
Quantitative Data
The following tables summarize key quantitative data related to the activity of ethionamide and its derivatives against M. tuberculosis.
| Table 1: Minimum Inhibitory Concentrations (MIC) of Ethionamide against M. tuberculosis | | :--- | :--- | | Strain/Condition | MIC (µg/mL) | | M. tuberculosis H37Rv (Wild-Type) | 1.0[4] | | M. tuberculosis with ethA mutations | ≥ 50[8] | | M. tuberculosis with inhA structural gene mutations | ≥ 100[8] | | M. smegmatis (Vector Control) | 50[9] | | M. smegmatis overexpressing EthA | 0.78 - 1.56[9] | | M. smegmatis overexpressing EthR | > 200[9] |
| Table 2: Minimum Inhibitory Concentrations (MIC) of Ethionamide Sulfoxide against M. smegmatis | | :--- | :--- | | Strain | MIC (µg/mL) | | M. smegmatis overexpressing EthA | 0.10 - 0.20[9] | | M. smegmatis (Vector Control) | 0.78 - 1.56[9] | | M. smegmatis overexpressing EthR | 6.25 - 12.5[9] |
| Table 3: Inhibition of InhA by the Isoniazid-NAD Adduct * | | :--- | :--- | | Parameter | Value | | Ki (overall dissociation constant) | 0.75 ± 0.08 nM[10] | | K-1 (initial binding) | 16 ± 11 nM[10] | | k2 (conversion to final complex) | 0.13 ± 0.01 min⁻¹[10] | | Note: Specific kinetic data for the ETH-NAD adduct are not readily available in the literature, but are expected to be in a similar nanomolar range due to the structural similarity of the adducts. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the EUCAST reference method for M. tuberculosis.[4]
-
Preparation of Bacterial Inoculum:
-
Harvest M. tuberculosis colonies from a fresh culture on Löwenstein-Jensen medium.
-
Resuspend the colonies in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in fresh 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of ethionamide or ethionamide sulfoxide in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the drug in a 96-well microtiter plate containing 100 µL of 7H9 broth per well to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
-
Sequencing of ethA and inhA Genes
-
DNA Extraction:
-
Extract genomic DNA from M. tuberculosis cultures using a commercial kit or standard enzymatic lysis and phenol-chloroform extraction methods.
-
-
PCR Amplification:
-
Amplify the entire open reading frames of the ethA and inhA genes, including their promoter regions, using specific primers.
-
Perform PCR using a high-fidelity DNA polymerase. The amplification protocol typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products using the same primers used for amplification.
-
Perform bidirectional sequencing to ensure accuracy.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type sequences of ethA and inhA from a reference strain (e.g., H37Rv) to identify mutations.
-
Construction of ethA Knockout Mutants
This protocol describes a general workflow for creating gene knockouts in M. tuberculosis via homologous recombination.
-
Construct the Suicide Delivery Vector:
-
Clone the upstream and downstream flanking regions of the ethA gene into a suicide vector that cannot replicate in M. tuberculosis.
-
Insert a selectable marker (e.g., a hygromycin resistance cassette) between the two flanking regions.
-
-
Electroporation:
-
Prepare electrocompetent M. tuberculosis cells.
-
Transform the cells with the constructed suicide vector by electroporation.
-
-
Selection of Single Crossovers:
-
Plate the transformed cells on selective medium containing the appropriate antibiotic to select for clones that have integrated the vector into their chromosome via a single crossover event.
-
-
Selection of Double Crossovers:
-
Culture the single crossover clones in the absence of selection to allow for a second crossover event, which will result in the replacement of the wild-type ethA gene with the knockout cassette.
-
Select for double crossover events using a counter-selection marker present on the vector backbone (e.g., sacB, which confers sucrose (B13894) sensitivity).
-
-
Verification of Knockout:
-
Confirm the gene knockout by PCR using primers flanking the ethA gene and by Southern blotting.
-
Conclusion
The mechanism of action of ethionamide sulfoxide in Mycobacterium tuberculosis is a well-defined process involving the activation of the prodrug ethionamide by the monooxygenase EthA, followed by the formation of an ETH-NAD adduct that inhibits the essential enzyme InhA. This leads to the disruption of mycolic acid biosynthesis and subsequent cell death. Understanding this pathway is crucial for the development of new strategies to combat MDR-TB, including the design of EthA activators to potentiate the effect of ethionamide and the development of direct InhA inhibitors that bypass the need for activation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug developers working to address the challenges of ethionamide resistance and improve tuberculosis treatment outcomes.
References
- 1. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Population pharmacokinetics of ethionamide and ethionamide sulfoxide in patients with multidrug-resistant tuberculosis [uwcscholar.uwc.ac.za]
- 5. Molecular Investigation of Resistance to the Antituberculous Drug Ethionamide in Multidrug-Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2h9i - Mycobacterium tuberculosis InhA bound with ETH-NAD adduct - Summary - Protein Data Bank Japan [pdbj.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
